molecular formula C25H20O4 B4960982 3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B4960982
M. Wt: 384.4 g/mol
InChI Key: UMLWKQJNWZBVSW-UHFFFAOYSA-N
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Description

This compound belongs to the 6H-benzo[c]chromen-6-one family, a class of coumarin derivatives with a partially saturated bicyclic core (7,8,9,10-tetrahydro substitution). The structure features a 3-position substitution with a 2-(2-naphthyl)-2-oxoethoxy group, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(2-naphthalen-2-yl-2-oxoethoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O4/c26-23(18-10-9-16-5-1-2-6-17(16)13-18)15-28-19-11-12-21-20-7-3-4-8-22(20)25(27)29-24(21)14-19/h1-2,5-6,9-14H,3-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWKQJNWZBVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)C4=CC5=CC=CC=C5C=C4)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorescence Sensing Properties

Key Analogues:

THU-OH (3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one) :

  • Acts as an Fe(III)-selective "on-off" fluorescent sensor in aqueous environments.
  • Exhibits a 70% fluorescence quenching effect upon Fe(III) binding, attributed to the hydroxyl group at position 3 and the hydrogenated core enhancing lipophilicity and cell permeability .
  • Compared to its unsaturated analogue Urolithin B (3-Hydroxy-6H-benzo[c]chromen-6-one) , THU-OH shows faster cellular uptake and lower cytotoxicity (IC50 > 100 μM vs. URO-B’s IC50 = 75 μM) .

No fluorescence data are reported, but structural similarity suggests comparable Fe(III) affinity .

Table 1: Fluorescence Sensor Performance
Compound Core Saturation Substituent Fe(III) Quenching (%) Cell Viability (IC50, μM)
THU-OH Saturated 3-Hydroxy 70 >100
Urolithin B Unsaturated 3-Hydroxy 65 75
Target Compound* Saturated 2-(2-Naphthyl)-oxoethoxy N/A N/A

*Hypothesized properties based on structural analogs.

PDE2 Inhibitory Activity

Key Analogues:

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one Derivatives :

  • Alkyl or heterocyclic substituents at position 3 significantly modulate PDE2 inhibition.
  • Compound 4c (3-((tetrahydro-2H-pyran-4-yl)methoxy)-derivative) : IC50 = 34.35 μM.
  • Compound 2e (5-carbon alkoxy chain) : IC50 = 33.95 μM, highlighting the optimal role of ~5-carbon substituents in enhancing binding to PDE2’s hydrophobic pocket .

3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethoxy]-derivative :

  • The benzodioxole group improves solubility but reduces inhibitory potency (IC50 > 50 μM), likely due to steric hindrance .
Table 2: PDE2 Inhibition Data
Compound Substituent at Position 3 PDE2 IC50 (μM) Notes
2e 5-Carbon alkoxy chain 33.95 Optimal hydrophobic interaction
4c Tetrahydro-2H-pyran-4-ylmethoxy 34.35 Balanced steric/electronic fit
4k 1,3-Dioxane-2-ylethoxy >50 Reduced potency due to polarity
Target Compound* 2-(2-Naphthyl)-oxoethoxy N/A Predicted moderate activity

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